4-Cumylphenol
Overview
Description
p-Cumylphenol: is an organic compound belonging to the class of diphenylmethanes. It is characterized by a phenol group substituted with a cumyl group at the para position. The chemical formula of p-Cumylphenol is C15H16O, and it is known for its applications in various industrial and scientific fields .
Mechanism of Action
Target of Action
4-Cumylphenol, also known as p-Cumylphenol, primarily targets the Estrogen-related receptor gamma (ERRγ) in humans . ERRγ is a nuclear receptor that is involved in the regulation of many biological processes, including cellular metabolism and differentiation .
Mode of Action
It is known that this compound can bind to errγ, potentially influencing its activity . The changes resulting from this interaction could affect various cellular processes regulated by ERRγ.
Biochemical Pathways
Given its interaction with errγ, it is likely that it influences pathways related to cellular metabolism and differentiation .
Result of Action
It has been reported that this compound can induce lipid accumulation in mouse adipocytes , suggesting a potential role in lipid metabolism.
Biochemical Analysis
Biochemical Properties
It is known to have properties similar to estrogens, which suggests it may interact with estrogen receptors or other proteins involved in hormone signaling .
Cellular Effects
It has been found to affect lipid accumulation and leptin levels in MCF-7 breast cancer cells . This suggests that 4-Cumylphenol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with the estrogen-related receptor gamma in humans . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that the degradation of this compound by the microscopic fungus Umbelopsis isabellina leads to a significant reduction in toxicity . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known to have estrogen-like properties, suggesting it may be involved in hormone metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Cumylphenol is typically synthesized by reacting phenol with α-methylstyrene in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 30°C to 200°C. Common catalysts used include inorganic solid acids such as activated clay .
Industrial Production Methods: In industrial settings, the preparation of p-Cumylphenol involves the use of phenol and α-methylstyrene with an acid catalyst. The reaction mixture is then distilled while introducing an inert gas like nitrogen or steam to obtain high-purity p-Cumylphenol .
Chemical Reactions Analysis
Types of Reactions: p-Cumylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
p-Cumylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of adhesives, resins, and surfactants
Comparison with Similar Compounds
Bisphenol A: Similar in structure but has two phenol groups.
p-tert-Butylphenol: Similar in structure but has a tert-butyl group instead of a cumyl group.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Uniqueness: p-Cumylphenol is unique due to the presence of the cumyl group, which imparts distinct chemical and physical properties compared to other phenolic compounds. This uniqueness makes it valuable in specific industrial and research applications .
Properties
IUPAC Name |
4-(2-phenylpropan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDSZLJBMIMQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022536 | |
Record name | 4-Cumylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, White to tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Cumylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19953 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
335 °C | |
Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 g/mL at 25 °C | |
Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000025 [mmHg], 2.5X10-5 mm Hg at 25 °C (extrapolated) | |
Record name | p-Cumylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19953 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan crystals, Prisms from petroleum ether | |
CAS No. |
599-64-4 | |
Record name | 4-Cumylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599644 | |
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Record name | p-Cumylphenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06902 | |
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Record name | p-Cumylphenol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6237 | |
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Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |
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Record name | 4-Cumylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(α,α-dimethylbenzyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.063 | |
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Record name | P-CUMYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLA3OL3QT | |
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Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74.5 °C | |
Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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